molecular formula C9H9NO2 B1663983 1-Phenyl-2-nitropropene CAS No. 705-60-2

1-Phenyl-2-nitropropene

Cat. No.: B1663983
CAS No.: 705-60-2
M. Wt: 163.17 g/mol
InChI Key: WGSVFWFSJDAYBM-BQYQJAHWSA-N
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Description

1-Phenyl-2-nitropropene is a chemical compound with the molecular formula C₉H₉NO₂. It is a light-yellow crystalline solid with a distinct odor. This compound is widely used in the field of chemistry for various purposes, including pharmaceuticals and organic synthesis .

Mechanism of Action

Target of Action

1-Phenyl-2-nitropropene (P2NP) is a chemical compound used in the pharmaceutical industry as an intermediate in the synthesis of some medications . It serves as a key building block in the production of these drugs, contributing to their chemical structure and overall pharmacological properties .

Mode of Action

One of the significant properties of this compound is its ability to act as a Michael acceptor . This means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds .

Biochemical Pathways

In the lab, P2NP is produced by the reaction of benzaldehyde and nitroethane in the presence of a basic catalyst . This reaction is a nitroaldol reaction, a variant of a Knoevenagel condensation reaction . This is one of a broader class of reactions called Henry condensations, or simply Henry reactions .

Pharmacokinetics

It is known that p2np is a light-yellow crystalline solid that is soluble in organic solvents . Its solubility in water is practically negligible , which may affect its bioavailability.

Result of Action

P2NP can be reduced to form 1-phenyl-2-aminopropane, another name for amphetamine . This reduction can be achieved using different reducing agents like lithium aluminium hydride (LAH), sodium borohydride, aluminum amalgam, or Raney nickel . P2NP can also be reduced to phenylacetone (P2P), the precursor in the synthesis of methamphetamine .

Action Environment

The action of P2NP is influenced by environmental factors. For instance, P2NP is relatively stable under ambient conditions but may undergo reduction or oxidation reactions under specific conditions . Additionally, it should be noted that the synthesis of P2NP involves handling hazardous chemicals and should only be performed by trained professionals in a controlled environment .

Biochemical Analysis

Biochemical Properties

1-Phenyl-2-nitropropene plays a significant role in biochemical reactions due to its ability to act as a Michael acceptor. This means it can react with various nucleophiles such as alcohols, amines, and thiols to form new carbon-nitrogen bonds . The electron-rich nature of the double bond, polarized by the adjacent electron-withdrawing nitro group, facilitates these interactions. Additionally, this compound has shown potential as an anti-tumor agent and bactericide, with greater activity against Gram-positive bacteria compared to Gram-negative bacteria .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to exhibit anti-tumor properties, which suggests its potential impact on cell signaling pathways and gene expression . The compound’s bactericidal activity indicates its ability to disrupt cellular metabolism and inhibit the growth of certain bacteria . Detailed studies on its specific effects on different cell types and cellular processes are still limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. Its role as a Michael acceptor allows it to form covalent bonds with nucleophiles, leading to enzyme inhibition or activation . The compound’s interaction with biomolecules, such as proteins and enzymes, can result in changes in gene expression and cellular function . Additionally, the reduction of this compound to amphetamine involves hydrogenation of the double bond and reduction of the nitro group .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound are crucial factors. The compound is stable at room temperature and pressure, provided it is protected from oxygen . Higher temperatures can cause it to become less stable and degrade over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. The median lethal dose (LD50) for oral exposure in rats is reported to be greater than 500 mg/kg, while in mice it is greater than 1176 mg/kg . These values indicate the dosage at which 50% of the tested animals would experience lethality. Toxic or adverse effects at high doses are still being studied.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be reduced to phenylacetone, a precursor in the synthesis of methamphetamine . The reduction process involves the use of reducing agents such as lithium aluminium hydride or sodium borohydride . Additionally, the compound can be metabolized through epoxidation and hydroxylation pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is practically insoluble in water but soluble in organic solvents such as DMF, DMSO, and ethanol

Comparison with Similar Compounds

Properties

IUPAC Name

[(E)-2-nitroprop-1-enyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSVFWFSJDAYBM-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601336391
Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Molecular Weight

163.17 g/mol
Source PubChem
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CAS No.

705-60-2, 18315-84-9
Record name 1-Phenyl-2-nitropropene
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Record name (2-Nitropropenyl)benzene, (E)
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Record name 1-Phenyl-2-nitropropene
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Record name [(1E)-2-Nitroprop-1-en-1-yl]benzene
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Record name 1-(2-Nitropropenyl)-benzene
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Record name 1-PHENYL-2-NITROPROPENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-2-nitropropene
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1-Phenyl-2-nitropropene
Customer
Q & A

Q1: What are the common synthetic routes to produce 1-Phenyl-2-nitropropene?

A1: this compound can be synthesized through a Knoevenagel condensation reaction. This involves reacting benzaldehyde with nitroethane in the presence of a catalyst. [] Interestingly, the isotopic composition of the starting materials, like benzaldehyde, can significantly influence the final product's isotopic signature. For instance, using industrially produced benzaldehyde with high positive δ2H values results in this compound and subsequently synthesized amphetamine with unusually positive δ2H values. []

Q2: Are there any analytical techniques available to identify and quantify this compound?

A2: Yes, High Performance Liquid Chromatography (HPLC) is a highly effective technique for determining the presence and quantity of this compound and related substances. [] The method utilizes a polystyrene-divinylbenzene (PS-DVB) chromatographic column and UV detection, allowing for the separation and quantification of compounds like nitroethane, benzaldehyde, and this compound with high resolution and low detection limits. [] Additionally, gas chromatography coupled with mass spectrometry (GC-MS) offers a robust method for analyzing amphetamine synthesized from this compound. []

Q3: How stable is this compound in solution?

A3: Studies indicate that this compound demonstrates instability in acetonitrile solutions when exposed to light. [] This highlights the importance of proper storage and handling to maintain the compound's integrity for research and analytical purposes.

Q4: What is known about the stereochemistry of reactions involving this compound?

A4: Research shows that N-Alkylhydroxylamines add to this compound in a stereospecific cis fashion. [] This contrasts with O-Alkylhydroxylamines, which do not exhibit diastereoselectivity in this reaction. [] This difference suggests a concerted addition mechanism for N-Alkylhydroxylamines reacting with this compound.

Q5: What spectroscopic techniques have been used to characterize this compound?

A5: Several spectroscopic methods, including FT-IR, FT-Raman, UV, and NMR, have been employed for the structural investigation of this compound. [] These techniques provide valuable insights into the vibrational frequencies, electronic transitions, and nuclear environments within the molecule, contributing to a comprehensive understanding of its properties. [, ]

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